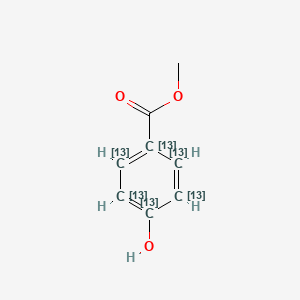
2E,4E,7E-Tridecatrienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2E,4E,7E-Tridecatrienal is an organic compound belonging to the class of fatty aldehydes. It is characterized by its long carbon chain with three conjugated double bonds and an aldehyde functional group at the terminal position. The molecular formula of this compound is C13H20O, and it has a molecular weight of 192.297 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2E,4E,7E-Tridecatrienal typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of polyunsaturated fatty acids followed by selective oxidation. This method ensures high yield and purity of the compound, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2E,4E,7E-Tridecatrienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: Tridecatrienol.
Substitution: Dibromo derivatives of tridecatrienal.
Applications De Recherche Scientifique
2E,4E,7E-Tridecatrienal has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in biological pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique aroma.
Mécanisme D'action
The mechanism of action of 2E,4E,7E-Tridecatrienal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2E,4E,7Z-Tridecatrienal
- 2E,4Z,7E-Tridecatrienal
- 2E,4Z,7Z-Tridecatrienal
Comparison: 2E,4E,7E-Tridecatrienal is unique due to its specific arrangement of double bonds, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity patterns and biological activities. The presence of conjugated double bonds in the E,E,E configuration enhances its stability and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
350696-18-3 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.3 |
Pureté |
90% min. |
Synonymes |
2E,4E,7E-Tridecatrienal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








